1-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
Description
1-[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione is a heterocyclic compound characterized by a piperidine core substituted with a 5,6-dimethylpyrimidin-4-yl group and an imidazolidine-2,4-dione moiety bearing a phenyl substituent.
Properties
IUPAC Name |
1-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-14-15(2)21-13-22-19(14)23-10-8-16(9-11-23)24-12-18(26)25(20(24)27)17-6-4-3-5-7-17/h3-7,13,16H,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZYNEWUVIHMQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CCC(CC2)N3CC(=O)N(C3=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
2-(4,6-Dimethylpyrazolo[1,5-a]pyrazin-2-yl)-7-[4-(pyrrolidin-1-ylmethyl)piperidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one
2-(4,6-Dimethylpyrazolo[1,5-a]pyrazin-2-yl)-7-[4-(piperidin-1-ylmethyl)piperidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one
Table 1: Structural and Functional Group Comparison
Pharmacological and Physicochemical Differences
The 4,6-dimethylpyrazolo-pyrazine substituents in patent compounds may enhance lipophilicity, favoring blood-brain barrier penetration .
Target Selectivity: Pyrimidinone derivatives (patent compounds) are frequently associated with kinase inhibition (e.g., JAK2, ALK) due to their ATP-binding site compatibility. The target compound’s imidazolidine-dione moiety could shift selectivity toward metabolic enzymes (e.g., dipeptidyl peptidase-4) or ion channels.
Synthetic Complexity: The target compound’s synthesis likely involves multi-step coupling of piperidine and imidazolidine-dione precursors, whereas patent compounds utilize pyrazolo-pyrazine intermediates fused to pyrido-pyrimidinone cores.
Research Findings and Hypothetical Activity
While direct comparative data are scarce, structural analysis suggests:
- Patent Compounds: Demonstrated efficacy in kinase inhibition assays (IC₅₀ values in nanomolar ranges for specific kinases), as inferred from their structural similarity to clinical kinase inhibitors .
- Target Compound : Hypothetical activity could involve modulation of purinergic or GABA receptors due to the imidazolidine-dione’s resemblance to allosteric modulators.
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